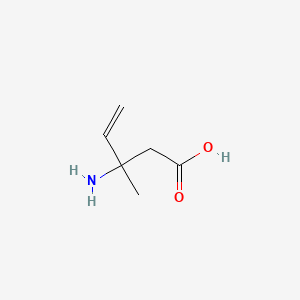

3-Amino-3-methylpent-4-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-methylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-6(2,7)4-5(8)9/h3H,1,4,7H2,2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFVVVDYASSREI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 3 Methylpent 4 Enoic Acid and Its Stereoisomers

Strategies for Diastereoselective Synthesis of 3-Amino-3-methylpent-4-enoic acid

Diastereoselective methods are crucial for establishing the relative stereochemistry of molecules with multiple chiral centers. For a molecule like this compound, which has one stereocenter, these strategies are adapted to control the formation of that center relative to a chiral element temporarily incorporated into the molecule.

Asymmetric Alkylations Utilizing Chiral Auxiliaries

Asymmetric alkylation using a chiral auxiliary is a cornerstone of stereoselective synthesis. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of an incoming electrophile to one face of the resulting enolate, leading to the formation of one diastereomer in excess.

In a potential synthesis of this compound, a plausible strategy would involve the alkylation of an enolate derived from a protected 3-aminopent-4-enoic acid derivative. By attaching a well-established chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer sultam, one could form a chiral active methylene (B1212753) compound. Deprotonation with a strong base like lithium diisopropylamide (LDA) would generate a chiral enolate. The subsequent introduction of a methylating agent (e.g., methyl iodide) would be directed by the auxiliary to form the C3 quaternary center with a high degree of diastereoselectivity. acs.org The final step involves the cleavage of the auxiliary, which can often be recovered and reused, to yield the desired β-amino acid. researchgate.net

Table 1: Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Typical Base | Electrophile | Expected Outcome |

|---|---|---|---|

| Evans Oxazolidinone | LDA, NaHMDS | Methyl Iodide (MeI) | High diastereoselectivity for α-alkylation of carbonyls. |

| Oppolzer's Sultam | n-BuLi, LDA | Methyl Iodide (MeI) | Excellent stereocontrol in alkylation reactions. |

Asymmetric Claisen Rearrangement Approaches

The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement for carbon-carbon bond formation that creates γ,δ-unsaturated carbonyl compounds. purechemistry.org Its variants, particularly the Ireland-Claisen and Kazmaier-Claisen rearrangements, are highly effective for the stereoselective synthesis of amino acids. researchgate.netwikipedia.org

A theoretical Ireland-Claisen approach to this compound could begin with an allylic ester of an N-protected alanine. Treatment of this ester with a strong base (e.g., LDA) and trapping the resulting enolate with a silyl halide (e.g., TMSCl) would form a silyl ketene acetal. This intermediate would then undergo a nih.govnih.gov-sigmatropic rearrangement, often at low temperatures, to form a silyl ester of the target molecule. acs.org The geometry of the enolate, controlled by reaction conditions, dictates the stereochemical outcome of the newly formed quaternary center. acs.org The Kazmaier-Claisen rearrangement, which proceeds via a chelated metal enolate (often zinc), is particularly well-suited for glycine (B1666218) allylic esters and offers high diastereoselectivity. researchgate.netresearchgate.net

Table 2: Claisen Rearrangement Variants for Quaternary Center Formation

| Rearrangement | Key Intermediate | Substrate Type | Stereocontrol Element |

|---|---|---|---|

| Ireland-Claisen | Silyl Ketene Acetal | Allylic Ester of an α-amino acid | Enolate Geometry (E/Z) |

Stereoselective Epoxidation and Dihydroxylation Strategies

While less direct, stereoselective functionalization of an unsaturated precursor is a viable pathway. A strategy could be envisioned starting from a diene carboxylic acid. For instance, asymmetric dihydroxylation (AD), pioneered by Sharpless, could be used to install two stereocontrolled hydroxyl groups onto a double bond. An appropriate precursor could then be elaborated through selective oxidation and amination protocols to install the required amino and methyl groups.

Alternatively, an asymmetric epoxidation of a suitable allylic alcohol precursor, followed by regioselective ring-opening of the epoxide with an organocuprate (to install the methyl group) and subsequent nitrogen introduction, could construct the core of the target molecule. These multistep sequences rely on the high fidelity of established asymmetric oxidation reactions to set the key stereocenter early in the synthesis.

Enantioselective Synthesis of this compound Derivatives

Enantioselective synthesis aims to directly create a specific enantiomer of a chiral product from achiral or racemic starting materials, typically through the use of a chiral catalyst.

Organocatalytic and Metal-Catalyzed Asymmetric Approaches

In recent decades, organocatalysis and transition-metal catalysis have emerged as powerful tools for enantioselective synthesis. A potential organocatalytic route could involve an asymmetric Mannich reaction, where a pre-formed enolate or its equivalent adds to an imine. wikipedia.org For the synthesis of this compound, a vinylketene silyl acetal could serve as the nucleophile, adding to a methyl-substituted imine under the control of a chiral Brønsted acid or Lewis base catalyst to set the C3 stereocenter.

Transition-metal catalysis offers numerous possibilities. For instance, a copper-catalyzed asymmetric hydroamination of a suitable α,β-unsaturated ester could be employed. nih.gov A substrate like methyl 3-methylpenta-2,4-dienoate could potentially undergo a 1,4-conjugate addition of an amine source, catalyzed by a chiral copper-ligand complex, to generate the β-amino ester with high enantioselectivity. nih.gov Similarly, iridium-catalyzed hydroalkylation has been shown to be effective in creating β-quaternary α-amino acids and could be adapted for this target. nih.gov

Table 3: Catalytic Asymmetric Approaches

| Method | Catalyst Type | Key Transformation | Potential Substrate |

|---|---|---|---|

| Asymmetric Mannich Reaction | Chiral Phosphoric Acid / Chiral Amine | C-C bond formation | Vinylketene silyl acetal + imine |

| Cu-Catalyzed Hydroamination | Chiral Copper-Phosphine Complex | Conjugate addition of amine | Substituted dienoate |

Enzymatic Resolution and Biocatalytic Pathways

Biocatalysis provides a highly selective method for accessing enantiopure compounds. The most common biocatalytic approach is enzymatic kinetic resolution. In this process, a racemic mixture of the target compound or a precursor is treated with an enzyme, such as a lipase or protease, that selectively reacts with only one of the enantiomers. nih.gov

For this compound, a racemic ester derivative could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. The resulting mixture of the acid and the unreacted ester can then be easily separated by chemical means. This method is advantageous due to its high selectivity and environmentally benign reaction conditions. mdpi.com A more advanced approach, dynamic kinetic resolution, combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. chemrxiv.org

Emerging Synthetic Protocols

Modern organic synthesis provides a toolkit of innovative methods to construct challenging molecular architectures. For α,α-disubstituted vinyl amino acids like this compound, protocols that allow for direct and efficient bond formation are of high value.

Palladium-Catalyzed C-H Olefination Strategies

Palladium-catalyzed C-H activation has become a powerful tool for forging carbon-carbon bonds directly from ubiquitous C-H bonds, bypassing the need for pre-functionalized starting materials. nih.gov This strategy is particularly effective for synthesizing nonproteinogenic amino acids by modifying the side chains of existing natural amino acids or by functionalizing aliphatic amines. nih.govnih.gov

The core of this methodology involves a palladium catalyst that, with the assistance of a directing group (DG), selectively activates a specific C(sp³)–H bond. nih.gov Mono-N-protected amino acids (MPAAs) have proven to be highly effective ligands in these transformations, accelerating the reaction and, in some cases, inducing enantioselectivity. springernature.comorganic-chemistry.org The general catalytic cycle begins with the directed insertion of Pd(II) into a C-H bond, forming a palladacycle intermediate. This intermediate then coordinates with an olefin (the vinyl source). Subsequent 1,2-migratory insertion followed by β-hydride elimination yields the olefinated product and regenerates a Pd(0) species, which is then reoxidized to Pd(II) to continue the cycle. springernature.com

For a molecule like this compound, a hypothetical C-H olefination approach could involve a suitably protected amino acid precursor with a directing group that facilitates the activation of a C-H bond at the α-position, followed by coupling with an appropriate olefin partner.

Table 1: Key Components in Palladium-Catalyzed C-H Olefination

| Component | Role | Example(s) |

| Catalyst | Facilitates C-H activation and C-C bond formation | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Accelerates the reaction, improves yield, can induce chirality | Mono-N-protected amino acids (e.g., N-acetylglycine) |

| Directing Group | Positions the catalyst for selective C-H activation | Picolinamide |

| Oxidant | Regenerates the active Pd(II) catalyst | Silver(I) oxide (Ag₂O), Copper(II) acetate (Cu(OAc)₂) |

| Olefin Source | Provides the vinyl moiety for coupling | Acrylates, Styrenes |

Microwave-Assisted Synthetic Routes for Vinyl Amino Acid Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that significantly accelerates chemical reactions, often leading to higher yields and purities compared to conventional heating methods. vulcanchem.com The principle lies in the efficient and uniform heating of the reaction mixture through microwave radiation, which speeds up the coupling of amino acid monomers and the removal of protecting groups. icm.edu.pl This rapid heating minimizes the formation of side products, a common issue in lengthy thermal processes. nih.gov

The application of microwave energy is particularly advantageous in the synthesis of unnatural amino acids and their derivatives. vulcanchem.comresearchgate.net For instance, the aminolysis of epoxides to create β-amino alcohols, a related structural motif, can be significantly expedited. rsc.org In the context of this compound, microwave heating could be applied to key steps such as the alkylation of an amino acid precursor or the coupling of the vinyl group. This approach not only shortens reaction times from hours to minutes but also allows for reactions to be conducted at higher temperatures and pressures safely, which can be beneficial for challenging transformations. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Heating Mechanism | Conduction/Convection (slow, non-uniform) | Dielectric heating (rapid, uniform) |

| Reaction Time | Hours to days | Seconds to minutes |

| Yield & Purity | Often lower due to side reactions | Often higher due to reduced side reactions |

| Energy Efficiency | Lower | Higher |

| Applicability | Broad | Particularly effective for polar molecules and difficult couplings |

One-Pot Multicomponent Reactions Incorporating Vinyl Moieties

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. researchgate.net This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity, as it avoids the need for isolation and purification of intermediate compounds. researchgate.net

The synthesis of complex amino acid derivatives is well-suited to MCR strategies. For instance, MCRs have been developed for the one-pot synthesis of β-amino amides and β-amino ethers by assembling amines, ketones, and other functionalized molecules. researchgate.netprinceton.edu A plausible MCR for the framework of this compound could involve the combination of an ammonia source, a keto-acid derivative, and a vinyl-containing organometallic reagent. The reaction would proceed through the in situ formation of an imine, which is then attacked by the vinyl nucleophile to construct the core quaternary α-carbon in a single, convergent step. researchgate.net Nickel-catalyzed three-component reactions have also shown promise in constructing C-vinyl structures with high regio- and stereoselectivity. acs.org

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials.

For the α,α-disubstituted framework of this compound (Target Molecule 1 ), a logical primary disconnection is at the Cα-Cβ bond, which simplifies the quaternary center. A key strategy involves the α-alkylation of a protected alanine derivative.

Figure 1: Retrosynthetic Disconnection of this compound

This leads to two key synthons: an alanine enolate equivalent (2 ) and an allyl electrophile (3 ).

Synthon 2: A nucleophilic alanine species. In practice, this can be generated from a protected alanine ester, such as a Schiff base derivative (e.g., with benzophenone imine), which acidifies the α-proton, allowing for deprotonation with a strong base to form a nucleophilic enolate. researchgate.net

Synthon 3: An electrophilic allyl group, readily available as allyl iodide or allyl bromide. researchgate.net

This retrosynthetic pathway suggests a forward synthesis starting from a protected L-alanine tert-butyl ester. The amino group is protected as a benzophenone imine, and the resulting Schiff base is then subjected to non-stereoselective alkylation at the α-carbon using allyl iodide. researchgate.net Subsequent hydrolysis of the imine and deprotection of the ester would yield the target amino acid. This approach is highly feasible due to the availability of the starting materials and the reliability of the alkylation chemistry for amino acid derivatives. researchgate.net

Alternative disconnections could be envisioned through strategies like the 1,3-dipolar cycloaddition of ketonitrones with vinyl ethers to construct the quaternary center, or through multicomponent reactions as discussed previously.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 3 Methylpent 4 Enoic Acid

Reactivity of the Allylic Alkene Moiety

The presence of a terminal double bond in an allylic position relative to a quaternary carbon center dictates the reactivity of the alkene moiety in 3-amino-3-methylpent-4-enoic acid. This arrangement influences the outcome of various addition and cycloaddition reactions.

Electrophilic Addition Reactions and Their Regioselectivity

Electrophilic addition to the alkene in this compound is expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond (C-5), leading to the formation of a more stable tertiary carbocation at the allylic position (C-4). However, the regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.

For instance, the addition of a hydrogen halide (H-X) would likely proceed via protonation of the terminal carbon to generate a tertiary carbocation, which is then attacked by the halide ion. Due to the chiral center at C-3, the formation of new stereocenters can lead to diastereomeric products.

| Electrophilic Reagent | Expected Major Product Structure | Regioselectivity |

| HBr | 4-Bromo-3-amino-3-methylpentanoic acid | Markovnikov |

| H₂O/H⁺ | 3-Amino-4-hydroxy-3-methylpentanoic acid | Markovnikov |

It is important to note that while Markovnikov's rule provides a general prediction, steric hindrance from the adjacent quaternary center and the potential for neighboring group participation from the amino or carboxyl functionalities could influence the reaction's outcome and stereoselectivity.

Cycloaddition Reactions (e.g., Diels-Alder) with this compound as Dienophile/Diene

The vinyl group in this compound can act as a dienophile in Diels-Alder reactions. wikipedia.org However, its reactivity is generally low due to the lack of electron-withdrawing or -donating groups directly attached to the double bond. To enhance its reactivity, the carboxylic acid or amino group would likely require derivatization.

Conversely, the molecule itself does not possess a conjugated diene system required to act as the diene component in a typical Diels-Alder reaction.

Another relevant cycloaddition is the 1,3-dipolar cycloaddition. Amino acids can serve as precursors to azomethine ylides, which are 1,3-dipoles. The reaction of this compound with an aldehyde or ketone could generate an azomethine ylide, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile. mdpi.comnih.govbeilstein-journals.org The presence of the allylic group could potentially lead to intramolecular cycloadditions.

Radical Reactions and Their Pathways

The allylic position in this compound is susceptible to radical reactions. rsc.orgyoutube.com Abstraction of a hydrogen atom from the methyl group at C-3 or the methylene (B1212753) group at C-2 would lead to the formation of a stabilized radical. The most likely pathway involves the formation of a tertiary allylic radical at C-4, which is stabilized by resonance. youtube.comyoutube.com

Radical halogenation, for example with N-bromosuccinimide (NBS) in the presence of a radical initiator, would be expected to selectively introduce a bromine atom at the allylic position. The resulting allylic radical intermediate can react at either end of the conjugated system, potentially leading to a mixture of products. youtube.com

| Radical Reagent | Expected Intermediate | Potential Products |

| NBS, light/heat | Tertiary allylic radical | 4-Bromo-3-amino-3-methylpent-5-enoic acid and 5-bromo-3-amino-3-methylpent-3-enoic acid |

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo a variety of transformations, although its reactivity is influenced by the steric hindrance imposed by the adjacent quaternary carbon.

Esterification and Amidation Strategies

Esterification of the sterically hindered carboxylic acid of this compound typically requires more forcing conditions or specific activation methods compared to less hindered acids. pearson.comresearchgate.net Standard Fischer esterification with an alcohol under acidic catalysis may be slow. pearson.com More effective methods include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Alternatively, conversion of the carboxylic acid to a more reactive acyl chloride or anhydride (B1165640) followed by reaction with an alcohol can yield the desired ester. britannica.com

Similarly, amidation to form a peptide bond with another amino acid or an amine is challenging due to the steric hindrance. nih.govacs.orgthieme.dechimia.ch The use of potent coupling reagents is often necessary. chimia.chchimia.ch For instance, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly employed to facilitate the formation of amide bonds with hindered amino acids. nih.govacs.org

| Reaction | Reagents | Product Type |

| Esterification | Alcohol, DCC, DMAP | Ester |

| Amidation | Amine, HATU | Amide |

Reduction Reactions to Aldehydes and Alcohols

The reduction of the carboxylic acid group in this compound to the corresponding primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). britannica.com These reagents will reduce the carboxylic acid without affecting the alkene functionality.

Selective reduction to the aldehyde is more complex. britannica.comorganic-chemistry.org One common strategy involves the initial conversion of the carboxylic acid to a derivative that is more easily reduced to the aldehyde level, such as a Weinreb amide or an acyl chloride, followed by reduction with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. organic-chemistry.org Biocatalytic methods using carboxylic acid reductases (CARs) also offer a pathway for the selective reduction of unsaturated carboxylic acids to their corresponding allylic alcohols. rsc.org

| Reducing Agent | Product | Functional Group Transformation |

| LiAlH₄ or BH₃ | 3-Amino-3-methylpent-4-en-1-ol | Carboxylic acid to primary alcohol |

| 1. SOCl₂ 2. DIBAL-H | 3-Amino-3-methylpent-4-enal | Carboxylic acid to aldehyde |

Reactivity of the Amino Group

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity necessitates careful consideration during synthetic manipulations, particularly in peptide synthesis, and also opens avenues for various derivatization reactions.

In the synthesis of peptides or other complex molecules incorporating this compound, the nucleophilicity of the α-amino group must be temporarily masked to prevent unwanted side reactions, such as self-coupling. dalalinstitute.com This is achieved through the use of protecting groups. The choice of a suitable protecting group is crucial and is guided by its stability to the reaction conditions employed in subsequent steps and the ease of its selective removal.

Commonly employed amino-protecting groups in peptide synthesis fall into two main categories: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. ub.eduresearchgate.net The use of these groups follows the principle of orthogonality, where one protecting group can be removed without affecting the other, allowing for the selective deprotection of the α-amino group for chain elongation while side-chain protecting groups remain intact. researchgate.net

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) ub.edu | Fmoc, Alloc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) researchgate.net | Boc, Alloc |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst researchgate.netug.edu.pl | Boc, Fmoc |

The lone pair of electrons on the nitrogen atom allows the amino group of this compound to act as a nucleophile. It can readily react with a variety of electrophiles to form a wide range of derivatives. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides. Alkylation reactions with alkyl halides can also occur, leading to secondary or tertiary amines, although overalkylation can be a challenge.

Derivatization of the amino group is a common strategy in analytical chemistry for the quantification and identification of amino acids. waters.com Reagents like Waters AccQ•Tag, which contains 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, react with the amino group to produce a fluorescently tagged derivative that can be easily detected by HPLC. waters.com For complete derivatization, a molar excess of the reagent is required, and the pH of the reaction medium needs to be carefully controlled, typically in the range of 8.2 to 10.1. waters.com

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving this compound is fundamental to controlling the stereochemistry and regiochemistry of its transformations. This includes analyzing transition states in asymmetric syntheses, exploring radical-mediated processes, and understanding the factors that govern isomerization.

The synthesis of enantiomerically pure α,α-disubstituted amino acids like this compound presents a significant challenge. rsc.orgnih.gov Asymmetric catalysis is a powerful tool to achieve this, and understanding the transition state of the enantiodetermining step is crucial for optimizing these reactions. acs.orgacs.org

Computational methods, such as Density Functional Theory (DFT), are often employed to model the transition states of catalytic asymmetric reactions. acs.org For instance, in the asymmetric addition of a nucleophile to an imine derived from an α-ketoester, the stereochemical outcome is determined by the relative energies of the diastereomeric transition states. rsc.org The chiral catalyst creates a chiral environment that favors the formation of one transition state over the other, leading to an enantiomeric excess of one product. The analysis of these transition states can reveal key non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for the stereochemical control. In the context of synthesizing chiral derivatives of this compound, transition state analysis would be instrumental in designing effective chiral catalysts.

The allylic hydrogen atoms on the carbon adjacent to the vinyl group in this compound are susceptible to abstraction by radicals. This can initiate radical chain reactions, such as allylic halogenation. quimicaorganica.orglibretexts.org The Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator, is a classic example of allylic bromination. libretexts.org

The mechanism involves the following steps:

Initiation: Homolytic cleavage of the initiator (e.g., AIBN or peroxide) generates a radical, which then abstracts a hydrogen atom from a trace amount of HBr to form a bromine radical (Br•). youtube.com

Propagation:

The bromine radical abstracts an allylic hydrogen from this compound, forming a resonance-stabilized allylic radical and HBr. The stability of this radical intermediate is a key driving force for the reaction. libretexts.org

This allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain. youtube.com

Termination: The reaction is terminated by the combination of any two radical species. quimicaorganica.org

Transition metal-catalyzed reactions involving radicals also offer a powerful strategy for the functionalization of allylic systems. rsc.org

The vinyl group in this compound can potentially undergo isomerization. The concepts of kinetic and thermodynamic control are crucial for understanding and predicting the outcome of such reactions. libretexts.orgwikipedia.org

Kinetic Control: Under conditions where the reaction is irreversible (e.g., low temperature), the major product will be the one that is formed the fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. dalalinstitute.comlibretexts.org

Thermodynamic Control: Under conditions where the reaction is reversible (e.g., higher temperature, longer reaction times), an equilibrium will be established, and the major product will be the most stable one. This is the thermodynamic product. libretexts.orgwikipedia.org

In the context of this compound, isomerization could involve the migration of the double bond. For example, under certain catalytic conditions, the terminal double bond could potentially migrate to an internal position to form a more substituted, and therefore thermodynamically more stable, alkene. The study of unsaturated fatty acid isomerization has shown that this process can be catalyzed enzymatically or non-enzymatically. nih.govnih.govrsc.org The mechanism often involves the temporary saturation of the double bond followed by rotation and re-formation of the double bond in a different position or configuration. nih.gov

| Control Type | Favored Product | Reaction Conditions |

| Kinetic | Forms faster (lower activation energy) | Low temperature, short reaction time libretexts.org |

| Thermodynamic | More stable (lower Gibbs free energy) | High temperature, long reaction time wikipedia.org |

Advanced Characterization and Analytical Methodologies in 3 Amino 3 Methylpent 4 Enoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the study of 3-amino-3-methylpent-4-enoic acid, providing unparalleled insight into its molecular framework and dynamic properties.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural confirmation of this compound. The chemical shifts observed in these spectra are indicative of the electronic environment of each nucleus, allowing for the precise assignment of each atom within the molecule's structure. For instance, in related compounds like methyl 3,3-dimethylpent-4-enoate, distinct signals corresponding to the methyl, methylene (B1212753), and vinyl protons can be readily identified in the ¹H NMR spectrum. chemicalbook.com Similarly, ¹³C NMR provides data on the carbon skeleton, with characteristic shifts for the carboxylic acid, quaternary, and vinyl carbons. Computational methods, such as those at the B3LYP/6-311G(d,p) level, can be used to theoretically predict and corroborate experimental chemical shifts. researchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (COOH) | ~10-12 | ~175-180 |

| C2 (CH2) | ~2.5-2.8 | ~40-45 |

| C3 (C-NH2) | - | ~55-60 |

| C4 (CH=) | ~5.8-6.2 | ~135-140 |

| C5 (=CH2) | ~5.0-5.3 | ~115-120 |

| C3-CH3 | ~1.2-1.5 | ~25-30 |

| NH2 | ~7-8 | - |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Fluorine-19 (¹⁹F) NMR is a powerful tool for studying fluorinated analogs of this compound. Due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, even subtle changes in the molecular environment can be detected. nsf.govucla.edu This technique is particularly valuable for monitoring protein interactions and conformational changes when a fluorinated analog is incorporated. researchgate.netnih.govresearchgate.net Furthermore, the pH-dependent chemical shifts of fluorine resonances in fluorinated amino acids allow for precise pKa determination and the measurement of intracellular pH. nih.gov This is because the protonation state of the nearby amino and carboxyl groups significantly influences the electronic environment of the fluorine atom. nsf.govnih.gov

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the structure and stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, establishing the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the entire molecular skeleton.

These techniques, often used in concert, provide a detailed map of the molecule's bonding framework. For example, in the analysis of related complex organic molecules, 2D NMR has been essential for assigning all proton and carbon signals and confirming the proposed structure. mdpi.com

NMR-controlled titrations are a sophisticated method for determining the macroscopic and microscopic acid dissociation constants (pKa values) of amino acids. By monitoring the chemical shift changes of specific nuclei (such as ¹H, ¹³C, or ¹⁹F in fluorinated analogs) as a function of pH, one can precisely map the protonation state of the carboxylic acid and amino groups. nih.gov This allows for the elucidation of the microscopic dissociation equilibria, providing a deeper understanding of the acid-base behavior of this compound at a molecular level.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining structural information through fragmentation analysis. The molecular ion peak in the mass spectrum confirms the compound's molecular formula. For instance, the molecular weight of the related compound 3-amino-4-methylbenzoic acid has been determined to be 151.1626 g/mol using this method. nist.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the elemental composition. Analysis of the fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, offers valuable clues about its structure. The fragmentation of the precursor amino acid (2S,3S)-2-amino-3-methylpent-4-ynoic acid has been studied using fast-atom-bombardment mass spectrometry (FAB-MS) to confirm its structure. rsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound and can be used to study its conformational properties.

FTIR Spectroscopy : The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. These include the O-H stretch of the carboxylic acid, the N-H stretches of the amine group, the C=O stretch of the carboxyl group, and the C=C stretch of the vinyl group. researchgate.netnih.gov The positions and shapes of these bands can provide information about hydrogen bonding and other intermolecular interactions. nih.gov

Raman Spectroscopy : Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The C=C stretching vibration, for example, is typically strong in the Raman spectrum. By analyzing the vibrational spectra, often aided by computational methods like density functional theory (DFT), a detailed assignment of the fundamental vibrational modes can be achieved. nih.gov This detailed vibrational analysis can also be used to investigate the conformational isomers of the molecule, as different conformers will have distinct vibrational signatures. iu.edu.sanih.gov

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Amine (N-H) | Stretching | 3300-3500 |

| Carbonyl (C=O) | Stretching | 1700-1725 |

| Alkene (C=C) | Stretching | 1640-1680 |

| Alkene (=C-H) | Bending | 910 and 990 |

Note: These are typical ranges and can be influenced by the molecular environment and physical state.

UV-Vis Spectroscopy for Electronic Transitions and Reaction Kinetics.

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within this compound and its derivatives. The electronic absorption spectra of amino acids are primarily characterized in the ultraviolet region of the electromagnetic spectrum. rsc.org For non-aromatic amino acids, significant absorption is typically observed below 250 nm. rsc.org The presence of charged groups, such as the amino (-NH3+) and carboxylate (-COO⁻) groups in this compound, can give rise to charge transfer (CT) transitions. rsc.org These transitions, where an electron moves from the polypeptide backbone to the charged side chain or between proximal charged side chains, can result in a distinctive UV-Vis absorption spectrum. rsc.org The specific wavelengths and intensities of these absorptions are sensitive to the three-dimensional structure of the molecule and environmental factors like pH and temperature, which can influence the protonation state and conformation. rsc.org

The vinyl group in this compound also contributes to its electronic spectrum. The π → π* transition of the C=C double bond is expected to occur in the UV region. The exact position of this absorption can be influenced by the substitution pattern and the electronic environment created by the amino and carboxylic acid groups.

In the context of reaction kinetics, UV-Vis spectroscopy can be employed to monitor reactions involving this compound. For instance, if the compound undergoes a reaction that alters its chromophoric structure, the change in absorbance at a specific wavelength can be followed over time to determine the reaction rate. Derivatization reactions, often used to enhance detectability in other analytical techniques, can introduce new chromophores that absorb in the UV-Vis range. For example, derivatization with reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) introduces a nitrobenzoxadiazole group, which has a distinct UV-Vis absorption that can be used for quantification and kinetic studies. researchgate.netyakhak.org

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity of this compound and for determining the enantiomeric excess of its chiral forms. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC.

High-performance liquid chromatography is a powerful technique for the separation, identification, and quantification of compounds. For a polar and zwitterionic molecule like this compound, reversed-phase HPLC is a common approach. mst.edu In this mode, a nonpolar stationary phase is used with a polar mobile phase. However, due to the high polarity of underivatized amino acids, they can be poorly retained on standard C18 columns. sigmaaldrich.com

To overcome this, derivatization is often employed. Derivatizing the amino acid with a suitable reagent can increase its hydrophobicity, improving its retention and separation on a reversed-phase column. researchgate.net Common derivatizing agents for amino acids include those that target the amino group, such as benzoyl chloride. google.com The resulting benzoylated derivative is more nonpolar and can be readily analyzed by reversed-phase HPLC with UV detection, as the benzoyl group is a strong chromophore. google.com

Chiral HPLC is essential for the separation of the enantiomers of this compound and the determination of its enantiomeric purity. yakhak.org This is crucial as the biological activity of chiral molecules is often enantiomer-dependent. Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). mst.edusigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin or vancomycin, have proven to be particularly effective for the resolution of underivatized amino acids. mst.edusigmaaldrich.comresearchgate.net These CSPs possess ionic groups and are compatible with both aqueous and organic mobile phases, making them well-suited for separating polar, ionic compounds like amino acids. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times.

Alternatively, indirect chiral separation can be performed by derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. sigmaaldrich.com

The choice of mobile phase composition, including the type and concentration of the organic modifier (e.g., methanol, acetonitrile), buffer, and pH, is critical for optimizing the separation and resolution of the enantiomers. sigmaaldrich.comresearchgate.net For instance, on teicoplanin-based CSPs, enantioselectivity often increases with the concentration of the organic modifier. sigmaaldrich.com

Below is an interactive table summarizing typical HPLC and Chiral HPLC conditions for amino acid analysis.

| Parameter | HPLC for Purity (Post-Derivatization) | Chiral HPLC for Enantiomeric Excess |

| Stationary Phase | Reversed-phase C18 | Chiral Stationary Phase (e.g., Teicoplanin-based) |

| Mobile Phase | Phosphate buffer/organic solvent (e.g., Methanol, Acetonitrile) gradient | Hydro-organic (e.g., Water/Methanol) |

| Detection | UV-Vis (e.g., 230-260 nm for benzoyl derivatives) google.com | UV-Vis or Fluorescence |

| Derivatization | Often required (e.g., with benzoyl chloride) google.com | Can be direct (underivatized) or indirect (with chiral derivatizing agent) sigmaaldrich.com |

Gas Chromatography (GC).

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. bham.ac.uk Amino acids, including this compound, are generally non-volatile due to their zwitterionic nature. Therefore, derivatization is a prerequisite for their analysis by GC. researchgate.net This process converts the polar functional groups (amino and carboxyl) into less polar, more volatile derivatives.

A common derivatization procedure for GC analysis of amino acids involves a two-step process. First, the carboxyl group is esterified, for example, by reaction with an alcohol in the presence of an acid catalyst. This is followed by acylation of the amino group. Reagents such as ethyl chloroformate (ECF) and trifluoroacetylacetone (TFAA) can be used for this purpose. researchgate.net The resulting N-acylated amino acid esters are sufficiently volatile for GC analysis.

The separation in GC is achieved on a capillary column, often with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity for organic compounds. researchgate.net GC can be used to assess the purity of this compound by separating it from any volatile impurities or byproducts from a synthesis.

For chiral analysis, a chiral GC column can be used to separate the enantiomers of the derivatized amino acid.

The table below provides a summary of typical GC conditions for the analysis of derivatized amino acids.

| Parameter | Typical GC Conditions for Derivatized Amino Acids |

| Derivatization Reagents | Ethyl Chloroformate (ECF), Trifluoroacetylacetone (TFAA) researchgate.net |

| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm i.d.) researchgate.net |

| Carrier Gas | Nitrogen researchgate.net |

| Temperature Program | Ramped temperature program (e.g., initial temp 100°C, ramp to 250°C) researchgate.net |

| Detector | Flame Ionization Detector (FID) researchgate.net |

X-ray Crystallography for Solid-State Structure Determination.

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule, which is invaluable for understanding its structure and stereochemistry.

For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial orientation of the amino, methyl, and vinyl groups relative to the carboxylic acid moiety. This would unambiguously establish the relative and absolute stereochemistry if a single enantiomer crystallizes in a chiral space group.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays scattered by the electrons in the crystal is collected. The intensities and positions of the diffracted beams are then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional structure.

The structural information obtained from X-ray crystallography is crucial for:

Confirming the molecular structure: Verifying the connectivity of the atoms as predicted by other spectroscopic methods.

Determining stereochemistry: Unambiguously assigning the R/S configuration of the chiral center.

Analyzing intermolecular interactions: Understanding how the molecules pack in the crystal lattice through hydrogen bonding (involving the amino and carboxylic acid groups) and other non-covalent interactions. This can provide insights into the physical properties of the solid material.

While no specific X-ray crystallographic data for this compound was found in the provided search results, this technique remains the gold standard for solid-state structural elucidation of such compounds.

Computational Chemistry and Theoretical Studies of 3 Amino 3 Methylpent 4 Enoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the electronic structure and energetic properties of molecules. For 3-amino-3-methylpent-4-enoic acid, DFT calculations can elucidate its fundamental chemical characteristics.

The presence of multiple rotatable bonds in this compound gives rise to a complex potential energy surface with numerous possible conformations. Identifying the most stable conformers is crucial, as these are the most likely to be observed experimentally and to participate in chemical reactions.

A thorough conformational analysis of this compound would typically begin with a systematic or stochastic search of the conformational space. uci.eduworldscientific.com Methods like Monte Carlo or molecular dynamics simulations can be employed to generate a wide range of initial structures. mun.ca Subsequently, each of these structures undergoes geometry optimization using DFT, a process that refines the molecular geometry to find a local energy minimum. The B3LYP functional with a basis set such as 6-31G(d,p) is a common choice for such calculations on organic molecules. mdpi.com

The relative energies of the optimized conformers are then compared to identify the global minimum and other low-energy structures. For a flexible molecule like this compound, several conformers may lie within a few kcal/mol of each other and thus coexist in equilibrium. uci.edu Software packages like CONFLEX can automate this process of searching for and optimizing conformers. conflex.net

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| A | 0.00 | C1-C2-C3-N: 60, C2-C3-C4-C5: 120 |

| B | 1.25 | C1-C2-C3-N: -60, C2-C3-C4-C5: -120 |

| C | 2.50 | C1-C2-C3-N: 180, C2-C3-C4-C5: 90 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

The electronic structure of this compound dictates its reactivity. DFT calculations can provide detailed information about the distribution of electrons within the molecule. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. For this compound, the HOMO is likely to be localized on the amino group and the vinyl group, which are the most electron-rich regions. The LUMO, conversely, would be expected to have significant contributions from the carboxylic acid group.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: This table presents hypothetical values for illustrative purposes.

DFT calculations are a valuable tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C), it is possible to predict the chemical shifts in NMR spectra. These theoretical predictions can be correlated with experimental data to confirm the structure of this compound and to assign specific resonances to individual atoms.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. Comparing the computed IR spectrum with the experimental one can help to identify the functional groups present and to confirm the predicted conformation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption in the UV-Vis spectrum. This can provide insights into the electronic structure and conjugation within the molecule.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior and conformational flexibility of this compound over time. mun.ca In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, allowing its trajectory to be tracked.

MD simulations can reveal how the molecule transitions between different conformations, the timescales of these motions, and the influence of solvent on its flexibility. mun.ca By analyzing the trajectories from an MD simulation, it is possible to identify the most populated conformational states and to understand the pathways of conformational change. For a molecule with a vinyl group and a flexible backbone, MD simulations can provide a detailed picture of its dynamic behavior in solution. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly with DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or participation in various chemical transformations. For instance, the reactivity of the vinyl group in reactions like palladium-catalyzed cross-coupling could be investigated. acs.orgacs.org

By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products. The activation energies calculated for different possible pathways can help to determine the most likely reaction mechanism. These calculations can provide a level of detail about the reaction energetics and the structures of transient species that is often inaccessible through experimental means alone. acs.org

Prediction of Acid Dissociation Constants (pKa) and Solvation Effects

The acid-base properties of this compound, specifically the pKa values of its carboxylic acid and amino groups, are critical to its behavior in biological and chemical systems. Computational methods can be used to predict these pKa values. nih.gov

Applications of 3 Amino 3 Methylpent 4 Enoic Acid in Organic Synthesis and Functional Materials

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential in modern organic synthesis, particularly for the creation of pharmaceuticals and biologically active compounds where stereochemistry is crucial for function. researchgate.net Amino acids are a prominent class of chiral building blocks, valued as inexpensive and versatile starting materials. arkat-usa.org 3-Amino-3-methylpent-4-enoic acid fits within this category, serving as a specialized precursor for a range of complex molecular targets. researchgate.netarkat-usa.org

Non-proteinogenic amino acids are those not found among the 22 standard protein-building amino acids encoded by the genetic code. wikipedia.org These "unnatural" amino acids are of significant interest because their incorporation into peptides or their use as standalone molecules can lead to compounds with enhanced biological activity, improved stability, and novel functions. frontiersin.org They are valuable building blocks for the development of advanced pharmaceuticals and agrochemicals. frontiersin.org

This compound serves as an excellent starting scaffold for the synthesis of various non-proteinogenic amino acid analogues. Its intrinsic structure provides a foundation upon which chemists can build, modifying its side chain via the reactive vinyl group to introduce new functional groups and structural complexity. The synthesis of these unique amino acids is a key area of interest for creating novel bioactive molecules. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. They are often developed to overcome the limitations of natural peptides as drugs, such as poor stability and low bioavailability. The incorporation of unnatural amino acids is a common strategy in creating peptidomimetics.

The structure of this compound is particularly well-suited for this purpose. As a β-amino acid, it can be integrated into peptide backbones to induce specific, predictable secondary structures or folding patterns in oligomers. nih.gov The presence of a methyl group at the α-position (relative to the amine) provides steric hindrance, which can protect the peptide chain from degradation by proteases. Commercially available N-Fmoc protected versions of this compound are designed for use in solid-phase peptide synthesis (SPPS), the standard method for building custom peptides and peptidomimetics. squarix.de

Beyond its direct use in peptide-like structures, this compound is a precursor for a wide variety of advanced chemical intermediates. The three primary functional groups—the amine, the carboxylic acid, and the vinyl group—can be selectively modified to create new molecules. For example, the vinyl group can undergo oxidation, reduction, or addition reactions to generate a diverse array of side chains. This versatility allows it to be a starting point for synthesizing components of complex natural products, enzyme inhibitors, or other targeted therapeutic agents. arkat-usa.orgsigmaaldrich.com The development of catalytic methods, such as those using palladium, has expanded the ability to transform simple amino acid derivatives into highly functionalized, value-added intermediates. researchgate.net

Table 1: Applications of this compound in Complex Molecule Synthesis

| Role | Application Description | Key Enabling Structural Features |

|---|---|---|

| Building Block for Non-Proteinogenic Amino Acids | Serves as a starting material for synthesizing novel amino acids with unique side chains and properties. frontiersin.org | Chiral center, reactive vinyl group for side-chain modification. |

| Component of Peptidomimetics | Incorporated into peptide chains to create stable, structurally defined mimics of natural peptides. nih.gov | β-amino acid structure, α-methyl group for enzymatic stability. |

| Precursor for Chemical Intermediates | Acts as a versatile scaffold for conversion into a wide range of functionalized molecules for further synthesis. arkat-usa.org | Amino group, carboxylic acid, and vinyl group offer multiple sites for chemical transformation. |

Derivatization for Specific Chemical Probes and Functional Materials

The functional groups on this compound serve as handles for its derivatization, enabling its use in the development of chemical probes and advanced functional materials.

The terminal vinyl group is a highly reactive and synthetically valuable feature of the molecule. This alkene functionality can participate in a variety of polymerization reactions, such as free-radical or ring-opening metathesis polymerization (ROMP), after appropriate derivatization. This would lead to the formation of novel polymers where the chiral amino acid moiety is incorporated into the polymer backbone or as a pendant group, imparting specific chemical and physical properties to the material.

Furthermore, the vinyl group is a site for a wide range of chemical transformations beyond polymerization. These include:

Oxidation: Cleavage of the double bond can yield an aldehyde, a versatile functional group for further synthesis.

Hydroboration-Oxidation: This reaction converts the vinyl group into a primary alcohol, introducing a new site for conjugation or functionalization.

Epoxidation: Formation of an epoxide creates a reactive electrophilic site for ring-opening reactions.

Bioconjugation is the process of linking molecules to biological entities like proteins, antibodies, or nucleic acids. This compound is a suitable candidate for creating bioconjugates and molecular labels.

The primary amine and carboxylic acid groups are the most common sites for attachment. The carboxylic acid can be activated and coupled to an amine on a biomolecule to form a stable amide bond. Conversely, the amine group can react with an activated carboxylic acid on a target biomolecule. This allows the unique structural and conformational properties of the amino acid to be imparted to the larger biological entity, potentially acting as a structural probe or modifying its function. The vinyl group also offers an orthogonal site for labeling through reactions like thiol-ene "click" chemistry, allowing for multi-functionalization.

Table 2: Derivatization of this compound for Probes and Materials

| Type of Modification | Purpose | Reactive Site |

|---|---|---|

| Vinyl Group Polymerization | Creation of novel, functional polymers with chiral centers. | Carbon-carbon double bond (C=C). |

| Vinyl Group Functionalization | Introduction of new functional groups (e.g., alcohols, aldehydes) for multi-step synthesis. | Carbon-carbon double bond (C=C). |

| Amine/Carboxylic Acid Coupling | Attachment to biomolecules (proteins, etc.) for creating probes or modified biologics. | Amine (-NH2) and Carboxylic Acid (-COOH) groups. |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Development of Libraries and Chemical Scaffolds

The construction of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. The unique structural features of this compound make it an intriguing candidate for the development of novel molecular scaffolds. Its combination of a chiral center, an amino group, a carboxylic acid, and a vinyl group on a compact frame provides multiple points for diversification and the introduction of molecular complexity.

Scaffold for Quaternary Carbon Center Construction

The creation of quaternary carbon centers, particularly those bearing an amino group (α,α-disubstituted α-amino acids), is a significant challenge in organic synthesis. These motifs are of great interest as they are found in numerous biologically active compounds and can impart unique conformational constraints on peptides and other macromolecules.

While the structure of this compound contains a pre-existing quaternary carbon at the 3-position, its direct application as a scaffold to introduce further substitution at this center to generate a new quaternary stereocenter is not a widely documented strategy. The existing methyl and amino groups would necessitate harsh reaction conditions for displacement or rearrangement, which could lead to racemization or decomposition.

However, the vinyl and carboxylic acid functionalities of this compound could potentially be utilized in multi-step synthetic sequences to construct more complex structures that incorporate additional quaternary centers elsewhere in the molecule. For instance, the vinyl group could undergo various addition or cycloaddition reactions, and the carboxylic acid could be transformed into other functional groups to build a larger molecular framework.

Q & A

Q. What synthetic routes are recommended for 3-Amino-3-methylpent-4-enoic acid, and how can reaction conditions be optimized for yield?

The synthesis of this compound and its derivatives often employs tert-butoxycarbonyl (Boc) protection strategies. For example, N-Boc-(±)-3-amino-3-methylpent-4-enoic acid (CAS 1335042-22-2) is synthesized via solution-phase methods, where the Boc group stabilizes the amino moiety during coupling reactions. Key steps include:

- Carbodiimide-mediated coupling : Use of reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) to activate carboxylic acid intermediates .

- Temperature control : Storage of intermediates at 2–8°C to prevent decomposition .

- Yield optimization : Adjusting stoichiometry of reactants (e.g., amine:carboxylic acid ratio) and monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS.

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) for purity assessment.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (e.g., molecular ion peak at m/z 144.16 for the free acid form).

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to resolve stereochemistry and verify the presence of the α,β-unsaturated alkene (δ 5.0–5.5 ppm for vinyl protons) .

- Amino Acid Analysis : Hydrolysis followed by derivatization (e.g., ninhydrin or AccQ-Tag reagents) and quantification via UV-Vis spectroscopy .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Precautionary measures include:

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess shelf life.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing derivatives of this compound?

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR such as HSQC and HMBC to confirm connectivity, and high-resolution MS for exact mass).

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data.

- Crystallographic Refinement : For crystalline derivatives, employ SHELX software (e.g., SHELXL for structure refinement) to resolve ambiguities in bond lengths/angles .

Q. What strategies are effective for incorporating this compound into peptide mimetics or enzyme inhibitors?

- Steric Considerations : Introduce the methyl group at C3 to restrict conformational flexibility, enhancing target binding selectivity.

- Protection/Deprotection : Use Boc or Fmoc groups during solid-phase peptide synthesis (SPPS) to prevent side reactions.

- Enzymatic Assays : Test inhibitory activity against proteases (e.g., MMP-3) by monitoring cleavage rates via fluorogenic substrates .

Q. How can researchers address challenges in synthesizing enantiomerically pure this compound?

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA/IB) in preparative HPLC.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of precursor alkenes.

- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to favor one enantiomer during synthesis .

Q. What methodologies are recommended for studying the metabolic stability of this compound in biological systems?

- In Vitro Assays : Incubate the compound with liver microsomes or hepatocytes, followed by LC-MS/MS to quantify degradation products.

- Isotope Labeling : Use 13C or 15N-labeled analogs to track metabolic pathways via isotope ratio mass spectrometry .

- Computational ADME Prediction : Tools like SwissADME can predict permeability, solubility, and cytochrome P450 interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.